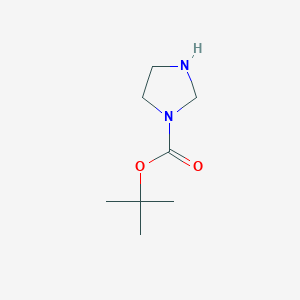

![molecular formula C14H9F3N2O B1525990 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile CAS No. 1291554-41-0](/img/structure/B1525990.png)

5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile

Vue d'ensemble

Description

5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile is a chemical compound with the molecular formula C14H9F3N2O . It can serve as a starting material in the synthesis of benzimidazoles, which can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

Synthesis Analysis

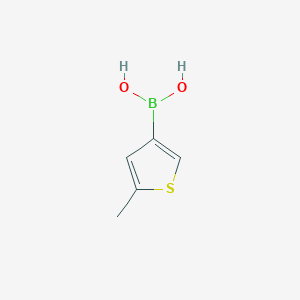

The synthesis of 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile involves several steps. For instance, BBi’3 (28.3 mL, 28.24 mmol) was added to a solution of 3-methoxy-4-(trifluoromethyl) aniline (270.0 mg, 1.41 mmol) in DCE (5.00 mL) at 0 °C. The resulting mixture was stirred at 25 °C for 14 hours. The resulting mixture was then concentrated under vacuum .Molecular Structure Analysis

The molecular structure of 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile is characterized by the presence of a trifluoromethyl group (-CF3), a phenoxy group, and an amino group. The trifluoromethyl group is a common feature in many FDA-approved drugs .Applications De Recherche Scientifique

- Field : Organic Chemistry .

- Application : 4-Amino-2-(trifluoromethyl)benzonitrile, which is structurally similar to 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile, can serve as a starting material in the synthesis of benzimidazoles .

- Method : The specific synthetic pathway would depend on the desired benzimidazole derivative. Typically, this involves a condensation reaction between the amino group of the benzonitrile and a suitable carbonyl compound .

- Outcome : Benzimidazoles synthesized from this method can act as potential candidates in the treatment of breast cancer due to their ability to inhibit the growth of endothelial cells .

- Field : Pharmaceutical Chemistry .

- Application : Trifluoromethyl groups, such as the one present in 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile, are common in FDA-approved drugs .

- Method : The specific methods of application would depend on the drug . However, the trifluoromethyl group is often introduced into the drug molecule during the synthetic process .

- Outcome : Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities. For example, Dutasteride, a drug containing a 2,5-bis(trifluoromethyl)phenyl group, is used as an inhibitor of 5α-reductase .

Synthesis of Benzimidazoles

Trifluoromethyl Group-Containing Drugs

- Field : Polymer Chemistry .

- Application : A structurally similar compound, 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene, was used in the synthesis of organosoluble and light-colored fluorinated polyimides .

- Method : The compound was prepared through a nucleophilic substitution reaction, followed by catalytic reduction with hydrazine . The resulting diamine was then used in the synthesis of polyimides with various aromatic dianhydrides .

- Outcome : The resulting polyimides were found to be organosoluble, exhibited good thermal stability, and had low dielectric constants and low moisture absorptions . Some of them also formed lightly-colored films, which is desirable for certain applications .

- Field : Organic Chemistry .

- Application : 4-Amino-2-(trifluoromethyl)benzonitrile, a compound structurally similar to 5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile, can be used as a starting material in the synthesis of other benzimidazoles .

- Method : The specific synthetic pathway would depend on the desired benzimidazole derivative .

- Outcome : The resulting benzimidazoles could potentially be used in the treatment of various diseases .

Fluorinated Polyimides

Synthesis of Other Benzimidazoles

Propriétés

IUPAC Name |

5-amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O/c15-14(16,17)10-1-4-12(5-2-10)20-13-6-3-11(19)7-9(13)8-18/h1-7H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHKBWFNHKLJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)